molecular formula C6H10N4O2 B12822733 1-(2-(1H-Imidazol-4-yl)ethyl)-1-hydroxyurea CAS No. 760197-84-0

1-(2-(1H-Imidazol-4-yl)ethyl)-1-hydroxyurea

Cat. No.: B12822733
CAS No.: 760197-84-0
M. Wt: 170.17 g/mol
InChI Key: PMZLVZYSCOKACO-UHFFFAOYSA-N
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Description

1-(2-(1H-Imidazol-4-yl)ethyl)-1-hydroxyurea is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of amido-nitriles under mild conditions, which can be catalyzed by nickel . The reaction conditions are optimized to include various functional groups, ensuring the versatility of the synthesis process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-Imidazol-4-yl)ethyl)-1-hydroxyurea can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the imidazole ring or the hydroxyurea moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives.

Scientific Research Applications

1-(2-(1H-Imidazol-4-yl)ethyl)-1-hydroxyurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(1H-Imidazol-4-yl)ethyl)-1-hydroxyurea involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing biochemical pathways. The hydroxyurea moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Metronidazole: An antibiotic with an imidazole ring.

    Omeprazole: A proton pump inhibitor containing an imidazole ring.

Uniqueness

1-(2-(1H-Imidazol-4-yl)ethyl)-1-hydroxyurea is unique due to the presence of both the imidazole ring and the hydroxyurea moiety. This combination allows for a wide range of chemical and biological activities, making it a versatile compound in various research and industrial applications .

Properties

CAS No.

760197-84-0

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

1-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]urea

InChI

InChI=1S/C6H10N4O2/c7-6(11)10(12)2-1-5-3-8-4-9-5/h3-4,12H,1-2H2,(H2,7,11)(H,8,9)

InChI Key

PMZLVZYSCOKACO-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCN(C(=O)N)O

Origin of Product

United States

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